Mitratapide

Description

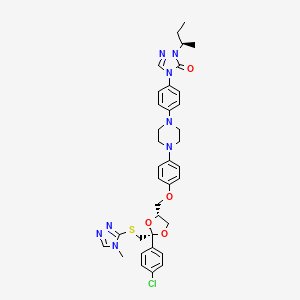

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41ClN8O4S/c1-4-26(2)45-35(46)44(25-39-45)31-11-9-29(10-12-31)42-17-19-43(20-18-42)30-13-15-32(16-14-30)47-21-33-22-48-36(49-33,27-5-7-28(37)8-6-27)23-50-34-40-38-24-41(34)3/h5-16,24-26,33H,4,17-23H2,1-3H3/t26-,33-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSRVYUCBOCBLY-XOOFNSLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CSC6=NN=CN6C)C7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CSC6=NN=CN6C)C7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41ClN8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016298 | |

| Record name | Mitratapide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179602-65-4 | |

| Record name | Mitratapide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179602-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitratapide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179602654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitratapide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITRATAPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVW7T75XP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mitratapide's Mechanism of Action in Canines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitratapide, a potent inhibitor of the microsomal triglyceride transfer protein (MTP), represents a significant therapeutic intervention for the management of canine obesity. This technical guide delineates the core mechanism of action of Mitratapide in canines, focusing on its molecular interactions, physiological consequences, and the experimental validation of its efficacy. By inhibiting MTP in the enterocytes of the small intestine, Mitratapide effectively reduces the absorption of dietary lipids, leading to a decrease in body weight and fat mass. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: MTP Inhibition

Mitratapide's primary mechanism of action is the potent and selective inhibition of the microsomal triglyceride transfer protein (MTP).[1][2][3] MTP is a crucial intracellular lipid transfer protein located in the lumen of the endoplasmic reticulum of enterocytes in the small intestine and hepatocytes in the liver. Its primary function is to facilitate the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, namely chylomicrons and very-low-density lipoproteins (VLDL).

In the context of post-prandial lipid absorption in canines, dietary triglycerides are hydrolyzed in the intestinal lumen and the resulting fatty acids and monoglycerides are taken up by enterocytes. Within the enterocytes, these are re-esterified back into triglycerides. MTP then plays a pivotal role in transferring these triglycerides, along with cholesterol esters and phospholipids, to the nascent ApoB48 polypeptide chain, a process essential for the formation of pre-chylomicrons. These pre-chylomicrons are then transported to the Golgi apparatus for further processing and secreted into the lymphatic system as mature chylomicrons, which eventually enter the systemic circulation.

Mitratapide, when administered orally, is absorbed and specifically targets MTP within the enterocytes.[1] By inhibiting MTP, Mitratapide effectively blocks the loading of lipids onto ApoB48, thereby preventing the assembly of chylomicrons.[1][3] This leads to a significant reduction in the absorption of dietary fats from the small intestine. The unabsorbed fats are subsequently excreted in the feces.

A secondary effect of this intracellular lipid accumulation in enterocytes is believed to be the release of satiety-inducing gastrointestinal peptides, which contributes to a mild decrease in appetite.[1][4] This dual action of reduced fat absorption and decreased appetite contributes to the overall weight loss observed in treated canines.[4]

Signaling Pathway and Molecular Interactions

The following diagram illustrates the signaling pathway of dietary fat absorption and the point of intervention by Mitratapide.

Quantitative Data from Clinical Studies

Multiple studies have quantified the effects of Mitratapide on various physiological and metabolic parameters in canines. The following tables summarize the key findings.

Table 1: Effects of Mitratapide on Body Composition in Obese Beagles

| Parameter | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) | Percentage Change |

| Body Weight (kg) | 18.3 ± 2.1 | 15.7 ± 1.9 | -14.2% |

| Fat Mass (g) | 7283 ± 1133 | 4253 ± 914 | -41.6% |

| Lean Mass (g) | 10083 ± 1033 | 10150 ± 950 | +0.7% |

| Body Fat (%) | 40.2 ± 3.4 | 27.2 ± 2.8 | -32.3% |

| Pelvic Circumference (cm) | 59.5 ± 4.1 | 50.5 ± 3.8 | -15.2% |

Data from a study in obese Beagles treated with Mitratapide.[4]

Table 2: Comparative Effects of Mitratapide and Diet on Metabolic Parameters in Obese Dogs

| Parameter | Control Group (Diet only) - Change | Mitratapide Group (Diet + Mitratapide) - Change |

| Body Weight | -16.8 ± 8.0% | -16.1 ± 5.6% |

| Systolic Blood Pressure (mmHg) | -11.3 ± 5.2 | -13.5 ± 6.1 |

| Diastolic Blood Pressure (mmHg) | -9.8 ± 4.9 | -12.7 ± 5.8 |

| Total Cholesterol (mg/dL) | -18.2 ± 7.5 | -25.4 ± 8.1 |

| Triglycerides (mg/dL) | -25.1 ± 9.3 | -32.1 ± 9.2 |

| Glucose (mg/dL) | -8.9 ± 4.1 | -10.2 ± 4.5 |

| Alanine Aminotransferase (ALT) (U/L) | -15.6 ± 6.8 | -22.1 ± 7.3* |

| Alkaline Phosphatase (ALP) (U/L) | -20.1 ± 8.5 | -23.5 ± 8.9 |

*Statistically significant difference between groups (p < 0.05).[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to evaluate the efficacy of Mitratapide in canines.

Dual-Energy X-ray Absorptiometry (DEXA) for Body Composition Analysis

Objective: To precisely quantify changes in fat mass, lean mass, and bone mineral content.

Protocol:

-

Animal Preparation: Dogs are fasted for 12 hours prior to the scan to minimize gastrointestinal contents. Sedation or general anesthesia is induced to ensure the animal remains motionless during the procedure, which is critical for accurate measurements.

-

Scanning Procedure: The dog is placed in a standardized ventral recumbent position on the DEXA scanner table. A whole-body scan is performed using a specialized software setting for canines. The scanner emits X-rays at two different energy levels.

-

Data Analysis: The differential attenuation of the two X-ray beams by different tissues allows for the quantification of bone mineral, fat mass, and lean soft tissue. The software generates a detailed report of the body composition, including regional analysis if required.

Intravenous Glucose Tolerance Test (IVGTT)

Objective: To assess insulin sensitivity and glucose metabolism.

Protocol:

-

Animal Preparation: Dogs are fasted for 12 hours. An intravenous catheter is placed for glucose administration and blood sampling.

-

Baseline Sampling: A baseline blood sample is collected (t=0).

-

Glucose Administration: A bolus of 50% dextrose solution (0.5 g/kg body weight) is administered intravenously.

-

Serial Blood Sampling: Blood samples are collected at specific time points post-glucose administration (e.g., 2, 5, 10, 15, 30, 60, 90, and 120 minutes).

-

Sample Processing and Analysis: Plasma or serum is separated and analyzed for glucose and insulin concentrations.

-

Data Analysis: The glucose and insulin response curves are plotted. Parameters such as the area under the curve (AUC) for glucose and insulin, glucose disappearance rate (k-value), and insulinogenic index are calculated to assess glucose tolerance and insulin sensitivity.

Pharmacokinetics and Metabolism

Mitratapide is rapidly absorbed following oral administration in dogs.[1][7] The bioavailability of the parent compound and its active metabolites ranges from 55% to 69%.[1][7] It is highly protein-bound (>99%) and distributes extensively into tissues.[1] The primary route of metabolism is sulphoxidation, which produces three active metabolites.[1][7] The terminal plasma half-life of Mitratapide is approximately 6.3 hours, while its metabolites have longer half-lives, up to 44.7 hours.[2][7] Elimination is primarily through the feces.[2]

Conclusion

Mitratapide's mechanism of action in canines is centered on the inhibition of microsomal triglyceride transfer protein in enterocytes. This targeted action effectively curtails the absorption of dietary fats, leading to a significant reduction in body weight and adipose tissue mass. The accompanying quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of veterinary drug development. The visual representations of the signaling pathway and experimental workflows further elucidate the core concepts of Mitratapide's function and its evaluation. This body of evidence firmly establishes Mitratapide as a valuable pharmacological tool in the multifaceted approach to managing canine obesity.

References

- 1. [PDF] Effect of mitratapide on body composition, body measurements and glucose tolerance in obese Beagles | Semantic Scholar [semanticscholar.org]

- 2. Effect of mitratapide on body composition, body measurements and glucose tolerance in obese Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel canine models of obese prediabetes and mild type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of mitratapide on body composition, body measurements and glucose tolerance in obese Beagles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orion introduces a medicine for treating obese dogs [orionpharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic variables of obese dogs with insulin resistance supplemented with yeast beta-glucan - PMC [pmc.ncbi.nlm.nih.gov]

Mitratapide: A Technical Guide to its Pharmacological Class and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitratapide is a peripherally acting anti-obesity drug categorized as a microsomal triglyceride transfer protein (MTP) inhibitor.[1] It was developed for veterinary use, specifically for the management of overweight and obese dogs.[2][3] This technical guide provides an in-depth overview of the pharmacological class, mechanism of action, and key experimental data related to Mitratapide.

Pharmacological Class: Microsomal Triglyceride Transfer Protein (MTP) Inhibitor

Mitratapide's primary pharmacological action is the inhibition of the microsomal triglyceride transfer protein (MTP).[2][3] MTP is a crucial intracellular lipid transfer protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestine.[4][5] By inhibiting MTP, Mitratapide effectively reduces the absorption of dietary lipids.[2][3]

Mechanism of Action

Mitratapide exerts its effect primarily within the enterocytes of the small intestine. Dietary triglycerides are absorbed into the enterocytes and, along with cholesterol esters, are packaged into chylomicrons for transport into the lymphatic system and subsequently into the bloodstream. This assembly process is critically dependent on the MTP, which transfers lipids to the nascent apoB-48 molecule.

Mitratapide non-competitively inhibits MTP, leading to a disruption in the formation of chylomicrons. This results in a dose-dependent decrease in the absorption of dietary fats, leading to a reduction in serum triglycerides and cholesterol.[6] The accumulation of triglycerides within the enterocytes is also thought to contribute to a decrease in appetite.[4][6]

Quantitative Data from Preclinical Studies

The efficacy of Mitratapide in promoting weight loss and altering body composition has been evaluated in studies with obese dogs. The following tables summarize key quantitative findings.

Table 1: Effects of Mitratapide on Body Composition in Obese Beagles [7]

| Parameter | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Mean Change (%) |

| Body Weight (kg) | 17.6 ± 1.5 | 15.1 ± 1.4 | -14.2 |

| Body Fat Mass (g) | 7013 ± 934 | 4095 ± 741 | -41.6 |

| Lean Body Mass (g) | 9933 ± 699 | 9508 ± 699 | -4.3 |

| Bone Mineral Content (g) | 454 ± 41 | 447 ± 41 | -1.5 |

| Pelvic Circumference (cm) | 59.2 ± 3.4 | 50.2 ± 3.0 | -15.2 |

Table 2: Effects of Mitratapide on Metabolic Parameters in Obese Dogs [8]

| Parameter | Control Group (Diet only) | Mitratapide Group (Diet + Mitratapide) |

| Diastolic Blood Pressure (mmHg) | ||

| Baseline (Mean ± SD) | 85.3 ± 10.1 | 86.8 ± 9.5 |

| Post-treatment (Mean ± SD) | 78.9 ± 8.7 | 76.3 ± 7.9 |

| Total Cholesterol (mg/dL) | ||

| Baseline (Mean ± SD) | 285.4 ± 45.2 | 290.1 ± 50.3 |

| Post-treatment (Mean ± SD) | 240.1 ± 38.7 | 225.6 ± 35.1 |

| Triglycerides (mg/dL) | ||

| Baseline (Mean ± SD) | 110.2 ± 25.6 | 115.4 ± 28.9 |

| Post-treatment (Mean ± SD) | 95.3 ± 20.1 | 88.7 ± 22.4 |

| Alanine Aminotransferase (U/L) | ||

| Baseline (Mean ± SD) | 75.6 ± 15.4 | 78.2 ± 16.1 |

| Post-treatment (Mean ± SD) | 65.2 ± 12.3 | 59.8 ± 11.7* |

| Alkaline Phosphatase (U/L) | ||

| Baseline (Mean ± SD) | 120.1 ± 22.5 | 125.3 ± 25.1 |

| Post-treatment (Mean ± SD) | 105.4 ± 18.9 | 100.2 ± 20.3 |

| Glucose (mg/dL) | ||

| Baseline (Mean ± SD) | 98.5 ± 10.2 | 99.1 ± 11.5 |

| Post-treatment (Mean ± SD) | 90.2 ± 8.7 | 88.5 ± 9.1 |

*Indicates a statistically significant difference compared to the control group (p < 0.05).[8]

Experimental Protocols

Mitratapide Administration in Canine Obesity Studies

The following protocol is based on a study evaluating the effect of Mitratapide on body composition in obese Beagles.[3]

-

Animal Model: Clinically healthy obese adult dogs.

-

Dosage: Mitratapide is administered orally once daily at a dose of 0.5 mg/kg body weight.[3]

-

Treatment Schedule: The treatment consists of two 21-day periods of Mitratapide administration, separated by a 14-day washout period.[3]

-

Diet: During the first 21-day treatment period, dogs are allowed to eat their standard diet. For the subsequent washout and second treatment period, the diet is adjusted to meet the maintenance energy requirements for the dog's ideal body weight.[3]

-

Monitoring: Body weight and food consumption are recorded daily. Clinical observations are made to monitor for any adverse effects.[3]

Dual-Energy X-ray Absorptiometry (DEXA) for Body Composition Analysis

DEXA is a non-invasive imaging technique used to quantify body composition, including bone mineral content, lean tissue mass, and fat tissue mass.[7]

-

Animal Preparation: Dogs are typically fasted overnight prior to the scan to ensure an empty gastrointestinal tract.[6]

-

Anesthesia: To ensure proper positioning and prevent movement artifacts, dogs are anesthetized for the duration of the scan.[6]

-

Positioning: The animal is placed in a consistent position, either ventral or dorsal recumbency, on the DEXA scanner table.[9]

-

Scanning: A whole-body scan is performed according to the manufacturer's instructions for the specific DEXA instrument.

-

Data Analysis: The scanner's software analyzes the X-ray attenuation at two different energy levels to differentiate between bone, lean tissue, and fat. The software then calculates the mass of each component.[7]

Glucose Tolerance Test

A glucose tolerance test is performed to assess insulin sensitivity.

-

Baseline Blood Sample: A fasting blood sample is collected.

-

Glucose Administration: A solution of glucose (e.g., 0.5 g/kg body weight) is administered intravenously.

-

Serial Blood Sampling: Blood samples are collected at specific time points (e.g., 5, 15, 30, 45, 60, and 120 minutes) after glucose administration.

-

Analysis: Plasma glucose and insulin concentrations are measured in each sample to evaluate the glucose clearance rate and insulin response.

Conclusion

Mitratapide is a potent and specific inhibitor of microsomal triglyceride transfer protein, which effectively reduces dietary fat absorption and promotes weight loss in obese dogs. The quantitative data from preclinical studies demonstrate its efficacy in reducing body fat mass and improving metabolic parameters. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the pharmacological properties and potential therapeutic applications of MTP inhibitors.

References

- 1. Use of dual energy x-ray absorptiometry for noninvasive body composition measurements in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of mitratapide on body composition, body measurements and glucose tolerance in obese Beagles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. imrpress.com [imrpress.com]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. meridian.allenpress.com [meridian.allenpress.com]

- 8. medium.com [medium.com]

- 9. The effect of position on the precision of dual-energy X-ray absorptiometry and correlation with body condition score in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Mitratapide: A Technical Guide for Veterinary Drug Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Microsomal Triglyceride Transfer Protein (MTP) Inhibitor, Mitratapide, for Canine Obesity.

Abstract

Mitratapide, marketed under the brand name Yarvitan®, represents a significant advancement in the pharmacological management of canine obesity.[1][2] Developed by Janssen Pharmaceutica, this potent and selective inhibitor of microsomal triglyceride transfer protein (MTP) offers a novel therapeutic approach by targeting the absorption of dietary lipids.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to the veterinary use of mitratapide. It is intended to serve as a resource for researchers, scientists, and professionals involved in veterinary drug development. While the marketing authorization for Yarvitan® was withdrawn at the request of the marketing authorization holder, the science behind its development remains a valuable case study.[3][4]

Introduction: The Challenge of Canine Obesity

Canine obesity is a prevalent nutritional disorder in companion animals, with estimates suggesting that 20-41% of dogs in the Western world are affected.[5] It is a significant welfare concern, predisposing animals to a range of comorbidities, including osteoarthritis, diabetes mellitus, cardiovascular disease, and a reduced lifespan.[5] Traditional management strategies for canine obesity primarily revolve around dietary restriction and increased physical activity. However, owner compliance and the multifactorial nature of the condition can make these approaches challenging. This created a need for pharmacological interventions to support weight management programs.

Discovery and Rationale: Targeting Lipid Absorption

The development of mitratapide was rooted in the understanding of the crucial role of microsomal triglyceride transfer protein (MTP) in lipid metabolism. MTP is an essential intracellular chaperone protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver.[6][7] By inhibiting MTP, the absorption of dietary fats from the intestine can be significantly reduced.[8] This targeted approach offered a promising strategy for inducing a negative energy balance and subsequent weight loss. Mitratapide was developed by Janssen Pharmaceutica and is chemically related to their antifungal drug portfolio.[2]

Mechanism of Action

Mitratapide is a potent inhibitor of MTP.[9] Its primary site of action is the enterocyte, the absorptive cell of the small intestine.

Signaling Pathway of MTP Inhibition

The inhibition of MTP by mitratapide disrupts the normal process of dietary fat absorption. This leads to a cascade of intracellular events.

Caption: Figure 1: Simplified signaling pathway of mitratapide's action in an enterocyte.

The accumulation of lipids within the enterocytes is also thought to stimulate the release of satiety hormones, such as peptide YY (PYY), which contributes to a reduction in appetite.[2] Furthermore, MTP inhibition can induce endoplasmic reticulum (ER) stress, activating pathways such as the IRE1α/cJun pathway.[1]

Quantitative Data Summary

The efficacy and safety of mitratapide have been evaluated in several clinical studies. The following tables summarize the key quantitative findings.

Table 1: Efficacy of Mitratapide in Obese Beagle Dogs[5][10]

| Parameter | Baseline (Mean) | Post-Treatment (Mean) | Mean Change |

| Body Weight | - | - | -14.2% |

| Body Fat Mass | - | - | -41.6% |

| Pelvic Circumference | - | - | -15.2% |

| Body Fat Percentage | >30% | Within normal range (12.3-27.5%) | Significant Reduction |

Table 2: Pharmacokinetic Properties of Mitratapide in Dogs[9]

| Parameter | Value |

| Bioavailability | 55-69% |

| Protein Binding | >99% |

| Volume of Distribution | ~5 L/kg |

| Metabolism | Extensive hepatic sulfoxidation to three active metabolites |

| Excretion | Primarily via feces |

| Plasma Half-life | |

| Mitratapide | 6.3 hours |

| Sulphoxide Metabolites | 9.8 and 11.7 hours |

| Sulphone Metabolite | 44.7 hours |

Table 3: Adverse Reactions in Clinical Trials (Pooled Data from 360 dogs)[9]

| Clinical Observation | Mitratapide Group | Placebo Group |

| Vomiting (occasional, ≤3x) | 20.0% | 5.6% |

| Vomiting (repeated, >3x) | 10.0% | 2.2% |

| Diarrhea / Soft Stools | 10.0% | 4.4% |

| Anorexia / Decreased Appetite | 17.8% | 10.0% |

| Lethargy / Weakness | 5.2% | 2.2% |

Table 4: Serum Chemistry Changes Observed in Laboratory Studies[9]

| Parameter | Change with Mitratapide Treatment |

| Serum Albumin | Decrease |

| Globulin | Decrease |

| Total Protein | Decrease |

| Calcium | Decrease |

| Alkaline Phosphatase | Decrease |

| Alanine Aminotransferase (ALT) | Increase |

| Aspartate Aminotransferase (AST) | Increase |

| Potassium | Occasional Hyperkalemia |

| Note: These changes were generally dose-dependent and tended to normalize within two weeks after treatment cessation.[9] |

Experimental Protocols

In Vitro MTP Inhibition Assay (Fluorescent Method)

This protocol is based on a sensitive, high-throughput fluorescence assay for measuring MTP activity.[10]

-

Preparation of Vesicles:

-

Donor Vesicles (DVs): Prepare small unilamellar vesicles containing quenched fluorescent lipids (e.g., triacylglycerols, cholesteryl esters, and phospholipids).

-

Acceptor Vesicles (AVs): Prepare vesicles made of phosphatidylcholine or a mixture of phosphatidylcholine and triacylglycerols.

-

-

Assay Procedure:

-

Incubate purified MTP or cellular homogenates with the DVs and AVs.

-

Include a control group with a known MTP inhibitor (or the vehicle) to determine the baseline.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at a controlled temperature.

-

-

Measurement:

-

Measure the increase in fluorescence resulting from the MTP-mediated transfer of fluorescent lipids from the DVs to the AVs, which relieves the quenching.

-

The inhibition of MTP activity by mitratapide is quantified by the reduction in the fluorescence signal compared to the uninhibited control.

-

Dual-Energy X-ray Absorptiometry (DEXA) for Body Composition

DEXA is the gold standard for assessing body composition in dogs.[11][12]

-

Animal Preparation:

-

Fast the dog overnight to ensure an empty gastrointestinal tract.

-

Anesthetize or sedate the dog to ensure it remains still during the scan.

-

-

Scanning Procedure:

-

Position the dog in dorsal recumbency on the DEXA scanner table.

-

Perform a whole-body scan according to the manufacturer's instructions.

-

-

Data Analysis:

-

The DEXA software analyzes the scan data to differentiate and quantify bone mineral content, lean tissue mass, and fat mass.

-

Body fat percentage is calculated as (Fat Mass / Total Body Mass) x 100.

-

Intravenous Glucose Tolerance Test (IVGTT)

The IVGTT is used to assess insulin sensitivity and glucose metabolism.[1][13]

-

Animal Preparation:

-

Fast the dog for 12 hours.

-

Place an intravenous catheter for glucose administration and blood sampling.

-

-

Procedure:

-

Collect a baseline blood sample (time 0).

-

Administer a glucose solution (e.g., 0.5 g/kg body weight of a 50% dextrose solution) intravenously over a short period.

-

Collect blood samples at specific time points post-glucose administration (e.g., 1, 2.5, 5, 7.5, 10, 15, 30, 45, 60, 90, and 120 minutes).[13]

-

-

Analysis:

-

Measure plasma glucose and insulin concentrations in each sample.

-

Calculate parameters such as the area under the curve (AUC) for glucose and insulin, glucose clearance rate, and insulinogenic index to assess glucose tolerance and insulin response.

-

Mandatory Visualizations

Experimental Workflow for a Mitratapide Clinical Trial

References

- 1. Glucose Tolerance Test (GTT) | Veterian Key [veteriankey.com]

- 2. EP1708680A2 - Mitratapide oral solution - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-butan-2-yl-4-[4-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one;hydrochloride | C35H39Cl3N8O4 | CID 25261098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effect of mitratapide on body composition, body measurements and glucose tolerance in obese Beagles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sketchviz.com [sketchviz.com]

- 7. US20200345724A1 - Pharmaceutical composition for sustained release delivery of buprenorphine - Google Patents [patents.google.com]

- 8. devtoolsdaily.com [devtoolsdaily.com]

- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 10. vetlexicon.com [vetlexicon.com]

- 11. Weight loss outcomes are generally worse for dogs and cats with class II obesity, defined as > 40% overweight - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Obesity in pets - Wikipedia [en.wikipedia.org]

- 13. cambridge.org [cambridge.org]

The Impact of Mitratapide on Canine Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mitratapide, a potent inhibitor of the microsomal triglyceride transfer protein (MTP), has been investigated for its effects on lipid metabolism in dogs, primarily in the context of weight management. This technical guide provides a comprehensive overview of the core mechanism of action, quantitative effects on lipid profiles, and detailed experimental protocols from key studies.

Core Mechanism of Action: Inhibition of Microsomal Triglyceride Transfer Protein (MTP)

Mitratapide's primary mechanism of action lies in its ability to inhibit the microsomal triglyceride transfer protein (MTP).[1][2][3][4] MTP is a crucial intracellular lipid transfer protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as chylomicrons and very low-density lipoproteins (VLDL), in the small intestine and liver, respectively.[5]

In the canine enterocyte, Mitratapide blocks MTP, leading to a reduction in the absorption of dietary lipids.[2][3] This inhibition prevents the packaging of triglycerides into chylomicrons, the primary lipoproteins responsible for transporting dietary fats from the intestine into the bloodstream.[5] Consequently, there is a dose-dependent decrease in serum cholesterol and triglyceride levels.[2][6] The accumulation of triglycerides within the enterocytes is also thought to contribute to a decreased appetite.[3][6]

Quantitative Effects on Lipid Metabolism

Clinical studies in dogs have demonstrated the significant impact of Mitratapide on various lipid parameters. The following tables summarize the quantitative data from key research.

Table 1: Effects of Mitratapide on Serum Lipid Profile in Obese Dogs (Peña et al., 2014) [7][8][9]

| Parameter | Group | Baseline (Day 0) | End of Study (Day 85) | % Reduction |

| Total Cholesterol (mg/dL) | Mitratapide | 268.3 ± 91.5 | 205.1 ± 55.8* | 23.5 ± 14.2 |

| Control (Diet Only) | 255.4 ± 65.7 | 218.4 ± 49.3 | 14.5 ± 16.1 | |

| Triglycerides (mg/dL) | Mitratapide | 165.8 ± 101.7 | 112.5 ± 55.4 | 32.1 ± 9.2 |

| Control (Diet Only) | 142.3 ± 88.6 | 108.7 ± 49.9 | 23.6 ± 25.4 |

*Statistically significant decrease compared to the control group (p<0.05). Data are presented as mean ± standard deviation.

Detailed Experimental Protocols

The following sections outline the methodologies employed in key studies investigating the effects of Mitratapide in dogs.

Study 1: Dobenecker et al. (2009) - Effect of mitratapide on body composition, body measurements and glucose tolerance in obese Beagles[3][10]

Objective: To confirm that weight loss induced by Mitratapide treatment in obese dogs is primarily due to a loss of adipose tissue.

Experimental Workflow:

References

- 1. Mitratapide - Wikipedia [en.wikipedia.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Effect of mitratapide on body composition, body measurements and glucose tolerance in obese Beagles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vetlexicon.com [vetlexicon.com]

- 5. Dirlotapide: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Effects of Low-Fat High-Fibre Diet and Mitratapide on Body Weight Reduction, Blood Pressure and Metabolic Parameters in Obese Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Low-Fat High-Fibre Diet and Mitratapide on Body Weight Reduction, Blood Pressure and Metabolic Parameters in Obese Dogs [jstage.jst.go.jp]

- 9. Effects of low-fat high-fibre diet and mitratapide on body weight reduction, blood pressure and metabolic parameters in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the primary research surrounding the efficacy of Mitratapide, a microsomal triglyceride transfer protein (MTP) inhibitor, in the management of canine obesity. By synthesizing data from key studies, this document provides a comprehensive overview of the drug's mechanism of action, experimental validation, and quantitative impact on various physiological parameters.

Core Mechanism of Action

Mitratapide functions by inhibiting the microsomal triglyceride transfer protein (MTP), an essential protein for the absorption of dietary lipids in the intestines.[1][2] This inhibition leads to a reduction in the uptake of dietary fats. The accumulation of lipids within the enterocytes is also thought to stimulate the release of satiety-inducing gastrointestinal peptides, thereby contributing to a decrease in appetite.[3]

Quantitative Efficacy of Mitratapide

Clinical studies have consistently demonstrated Mitratapide's effectiveness in promoting weight loss and improving metabolic parameters in obese canines. The following tables summarize the key quantitative findings from primary research articles.

Table 1: Effects of Mitratapide on Body Composition and Measurements

| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Percentage Change | Study Reference |

| Body Weight | - | - | 14.2% reduction | Dobenecker et al., 2009[4][5] |

| Body Weight | - | - | ~8% reduction | Janssen Field Study, 2006[2] |

| Body Weight | 15.8 ± 9.5 kg (Group B) | - | 16.1 ± 5.6% reduction | Peña et al., 2014[3] |

| Body Fat Mass | - | - | 41.6% reduction | Dobenecker et al., 2009[4][5][6] |

| Pelvic Circumference | - | - | 15.2% reduction | Dobenecker et al., 2009[4][5] |

| Body Condition Score | 8.47 ± 0.53 | 7.79 ± 0.41 | - | Peña et al., 2014[3] |

Table 2: Effects of Mitratapide on Metabolic Parameters

| Parameter | Group | Baseline (Mean ± SD) | Day 85 (Mean ± SD) | Percentage Change | Study Reference |

| Total Cholesterol | Mitratapide (Group B) | 266.4 ± 46.5 mg/dL | 208.3 ± 33.7 mg/dL | 21.8 ± 10.3% reduction | Peña et al., 2014[3][7][8] |

| Control (Group A) | 275.2 ± 55.4 mg/dL | 240.5 ± 40.8 mg/dL | 12.6 ± 10.9% reduction | Peña et al., 2014[3][7][8] | |

| Triglycerides | Mitratapide (Group B) | 102.5 ± 40.1 mg/dL | 69.6 ± 28.3 mg/dL | 32.1 ± 9.2% reduction | Peña et al., 2014[3][7][8] |

| Control (Group A) | 98.7 ± 35.6 mg/dL | 75.4 ± 29.1 mg/dL | 23.6 ± 11.5% reduction | Peña et al., 2014[3][7][8] | |

| Alanine Aminotransferase (ALT) | Mitratapide (Group B) | 65.4 ± 28.1 U/L | 45.2 ± 19.8 U/L | 30.9 ± 15.7% reduction | Peña et al., 2014[3][7][8] |

| Control (Group A) | 68.2 ± 30.5 U/L | 58.7 ± 25.3 U/L | 13.9 ± 12.4% reduction | Peña et al., 2014[3][7][8] | |

| Diastolic Blood Pressure | Mitratapide (Group B) | 95.3 ± 10.1 mmHg | 80.1 ± 9.5 mmHg | 16.0 ± 8.2% reduction | Peña et al., 2014[3][7][8] |

| Control (Group A) | 96.8 ± 11.2 mmHg | 88.4 ± 10.3 mmHg | 8.7 ± 7.9% reduction | Peña et al., 2014[3][7][8] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating Mitratapide's efficacy.

Study Design 1: Assessment of Body Composition and Glucose Tolerance

-

Animal Model: Obese Beagle dogs.[4]

-

Treatment Regimen: Dogs were treated with the recommended schedule of Mitratapide (Yarvitan®).[4]

-

Key Methodologies:

-

Body Composition: Dual-energy X-ray absorptiometry (DEXA) was performed before and after the treatment period to measure body fat mass, lean tissue, and bone mineral content.[4][5]

-

Physical Measurements: Body weight and pelvic circumference were recorded at baseline and at the end of the study.[4][5]

-

Glucose Tolerance: A glucose tolerance test was conducted to assess insulin sensitivity.[4][5]

-

Feed Consumption: Daily feed intake was monitored throughout the study.[4]

-

Study Design 2: Comparative Study with Diet and Mitratapide

-

Animal Model: 36 obese client-owned dogs of various breeds.[7][8]

-

Treatment Regimen:

-

Group A (Control): Fed a low-fat, high-fiber diet for 85 days. The group consisted of 17 dogs.[7][8]

-

Group B (Intervention): Fed the same low-fat, high-fiber diet and treated with Mitratapide oral solution (Yarvitan®) at a daily dose of 0.63 mg/kg. The treatment was administered for two 21-day periods with a 14-day interval without treatment. This group consisted of 19 dogs.[3][7][8]

-

-

Key Methodologies:

-

Clinical Assessment: Body condition score (BCS) and body weight were measured at baseline (day 0) and at the end of the study (day 85).[7][8]

-

Cardiovascular Monitoring: Heart rate, systolic blood pressure, and diastolic blood pressure were recorded.[7][8]

-

Biochemical Analysis: Blood samples were collected to measure total cholesterol, triglycerides, glucose, alanine aminotransferase (ALT), and alkaline phosphatase (ALP) levels at baseline and day 85.[7][8]

-

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of Mitratapide and a typical experimental workflow.

Caption: Mechanism of action of Mitratapide in reducing fat absorption and promoting satiety.

Caption: Generalized experimental workflow for evaluating the efficacy of Mitratapide.

References

- 1. Mitratapide - Wikipedia [en.wikipedia.org]

- 2. Orion introduces a medicine for treating obese dogs [orionpharma.com]

- 3. Effects of Low-Fat High-Fibre Diet and Mitratapide on Body Weight Reduction, Blood Pressure and Metabolic Parameters in Obese Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of mitratapide on body composition, body measurements and glucose tolerance in obese Beagles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of mitratapide on body composition, body measurements and glucose tolerance in obese Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitratapide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Effects of Low-Fat High-Fibre Diet and Mitratapide on Body Weight Reduction, Blood Pressure and Metabolic Parameters in Obese Dogs [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

Mitratapide: A Comprehensive Technical Review of its Function as a Microsomal Triglyceride Transfer Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitratapide, a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP), represents a significant therapeutic approach to managing obesity and dyslipidemia. This technical guide provides an in-depth analysis of mitratapide's core mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows. By inhibiting MTP in the enterocytes of the small intestine, mitratapide effectively blocks the absorption of dietary fats, leading to reduced caloric intake and subsequent weight loss. This document serves as a comprehensive resource for researchers and professionals involved in the development of MTP inhibitors and the study of lipid metabolism.

Introduction to Microsomal Triglyceride Transfer Protein (MTP)

Microsomal triglyceride transfer protein (MTP) is a critical intracellular lipid transfer protein primarily located in the endoplasmic reticulum of hepatocytes and enterocytes. It plays an indispensable role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver. MTP facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB, a process essential for the proper folding and lipidation of these lipoproteins. Inhibition of MTP, therefore, presents a powerful mechanism to reduce the levels of circulating triglycerides and LDL cholesterol.[1]

Mitratapide: Mechanism of Action

Mitratapide functions as a potent inhibitor of MTP.[2] Its primary site of action is the enterocyte, where it blocks the MTP-mediated transfer of dietary triglycerides to nascent apoB-48, a crucial step in the formation of chylomicrons.[2][3] This inhibition leads to a significant reduction in the absorption of dietary fats from the gastrointestinal tract.[2][3] The accumulation of lipids within the enterocytes is also thought to trigger satiety signals, contributing to a decrease in appetite and overall food consumption.[3]

Quantitative Data from Preclinical and Clinical Studies

Clinical studies in canines have demonstrated the efficacy of mitratapide in promoting weight loss and improving metabolic parameters. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of Mitratapide in Obese Beagle Dogs [3][4]

| Parameter | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Percentage Change |

| Body Weight (kg) | 16.5 ± 1.8 | 14.1 ± 1.6 | -14.2% |

| Fat Mass (g) | 6083 ± 1035 | 3552 ± 834 | -41.6% |

| Pelvic Circumference (cm) | 55.8 ± 3.9 | 47.3 ± 3.7 | -15.2% |

Table 2: Effects of Mitratapide on Serum Metabolic Parameters in Obese Dogs [2][5]

| Parameter | Control Group (Diet only) - Change | Mitratapide Group (Diet + Mitratapide) - Change |

| Diastolic Blood Pressure | Decrease | Significantly greater decrease (p<0.001) |

| Total Cholesterol | Decrease | Significantly greater decrease (p=0.027) |

| Triglycerides | Decrease | Greater decrease |

| Alanine Aminotransferase (ALT) | Decrease | Significantly greater decrease (p=0.014) |

| Glucose | Decrease | Greater decrease |

Experimental Protocols

In Vitro MTP Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for assessing the in vitro inhibitory activity of compounds like mitratapide on MTP.

Principle: The assay measures the transfer of a fluorescently labeled lipid (e.g., NBD-triolein) from donor vesicles to acceptor vesicles, catalyzed by MTP. Inhibition of MTP results in a decreased rate of fluorescence dequenching.[6][7]

Materials:

-

Purified MTP or cell/tissue homogenate containing MTP

-

Donor vesicles: Small unilamellar vesicles containing a quenched fluorescent lipid substrate.

-

Acceptor vesicles: Small unilamellar vesicles without the fluorescent substrate.

-

Assay buffer (e.g., 10 mM Tris, pH 7.4, 150 mM NaCl, 1 mM EDTA)

-

Test compound (mitratapide) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence plate reader (excitation ~465 nm, emission ~535 nm)

Procedure:

-

Prepare serial dilutions of the test compound (mitratapide).

-

In a 96-well microplate, add the assay buffer, acceptor vesicles, and the test compound at various concentrations.

-

Initiate the reaction by adding the MTP source (purified protein or homogenate).

-

Immediately add the donor vesicles to the wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Measure the increase in fluorescence intensity over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Canine Obesity Study Protocol

This protocol outlines a typical experimental design for evaluating the efficacy of mitratapide in a clinical setting with obese dogs.[2][3][5]

Study Design: A longitudinal study where each animal serves as its own control.

Animals: Clinically obese but otherwise healthy dogs (e.g., Beagles).

Treatment Regimen:

-

Dosage: Mitratapide administered orally at a dose of 0.63 mg/kg body weight, once daily.[3]

-

Duration: Two 21-day treatment periods separated by a 14-day washout period.[3]

Data Collection and Measurements:

-

Body Weight and Composition: Measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DEXA) to determine fat mass, lean body mass, and bone mineral content.[3]

-

Body Measurements: Pelvic circumference measured at baseline and at the end of the study.[3]

-

Food Consumption: Daily food intake recorded throughout the study period.

-

Blood Sampling: Fasting blood samples collected at baseline and at the end of the study.

-

Serum Lipid Profile: Analysis of serum for total cholesterol, triglycerides, HDL, and LDL concentrations using automated enzymatic colorimetric methods.[8][9]

-

Other Metabolic Parameters: Measurement of blood glucose, insulin, and liver enzymes (ALT, ALP).[2][5]

Statistical Analysis: Paired t-tests or other appropriate statistical methods are used to compare pre- and post-treatment values.

Visualizations

Signaling Pathways and Logical Relationships

Caption: MTP-dependent lipid absorption pathway and its inhibition by mitratapide.

Caption: Experimental workflow for the discovery and preclinical evaluation of MTP inhibitors.

Caption: Logical relationship of MTP inhibition by mitratapide and its therapeutic effects.

Conclusion

Mitratapide's targeted inhibition of microsomal triglyceride transfer protein in the intestine provides a well-defined and effective mechanism for reducing dietary fat absorption and promoting weight loss. The quantitative data from canine studies robustly support its efficacy in reducing fat mass and improving metabolic health markers. The experimental protocols outlined in this guide offer a framework for the continued investigation and development of MTP inhibitors. The visualizations provided serve to clarify the complex biological pathways and experimental processes involved. This comprehensive technical guide consolidates the current understanding of mitratapide's role as an MTP inhibitor, providing a valuable resource for the scientific and drug development communities.

References

- 1. Microsomal triglyceride transfer protein (MTP) inhibitors: discovery of clinically active inhibitors using high-throughput screening and parallel synthesis paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Low-Fat High-Fibre Diet and Mitratapide on Body Weight Reduction, Blood Pressure and Metabolic Parameters in Obese Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of mitratapide on body composition, body measurements and glucose tolerance in obese Beagles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of mitratapide on body composition, body measurements and glucose tolerance in obese Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of low-fat high-fibre diet and mitratapide on body weight reduction, blood pressure and metabolic parameters in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lipidic Profile in Obese and Overweight Dogs - WSAVA 2016 Congress - VIN [vin.com]

- 9. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide on Mitratapide for Canine Obesity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canine obesity is a prevalent nutritional disorder in companion animals, associated with a range of comorbidities that can significantly impact their quality of life and longevity. While dietary management and exercise form the cornerstone of weight management strategies, pharmacological interventions have been explored to support weight loss in obese dogs. Mitratapide, formerly marketed under the brand name Yarvitan®, is one such therapeutic agent. This technical guide provides a comprehensive overview of the core scientific and clinical data related to Mitratapide for the treatment of canine obesity. It is important to note that Mitratapide has been withdrawn from the market in the European Union.[1][2]

Mechanism of Action

Mitratapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[3] MTP is an essential intracellular lipid transfer protein primarily found in the lumen of the endoplasmic reticulum in hepatocytes and enterocytes. In the intestines, MTP plays a crucial role in the assembly of apolipoprotein B (ApoB)-containing lipoproteins, namely chylomicrons. By binding to and transferring lipids such as triglycerides, cholesterol esters, and phospholipids to nascent ApoB, MTP facilitates the formation and secretion of chylomicrons from enterocytes into the lymphatic system and subsequently into the bloodstream.

By inhibiting MTP in the enterocytes, Mitratapide effectively blocks the absorption of dietary fats.[3][4][5] This leads to a reduction in the systemic availability of triglycerides and cholesterol from ingested food. The accumulation of lipids within the enterocytes is also thought to trigger satiety signals, potentially leading to a mild decrease in appetite.[3]

Pharmacokinetics

The pharmacokinetic profile of Mitratapide has been characterized in dogs. Following oral administration, the drug is rapidly absorbed. The bioavailability of Mitratapide and its active metabolites is in the range of 55% to 69%.[1][3] It is highly protein-bound (>99.9%) and undergoes extensive hepatic metabolism, primarily through sulfoxidation, resulting in three active metabolites.[1][3] The elimination half-life is approximately 6.3 hours for the parent compound, while its metabolites have longer half-lives, up to 44.7 hours.[1] The primary route of excretion is via the feces.

Clinical Efficacy

Clinical studies have demonstrated the efficacy of Mitratapide in promoting weight loss in obese dogs.

A study by Dobenecker et al. (2009) in obese Beagle dogs showed that treatment with Mitratapide resulted in significant reductions in body weight and body fat.[4][6] The key findings are summarized in Table 1.

Table 1: Efficacy of Mitratapide in Obese Beagle Dogs (Dobenecker et al., 2009)

| Parameter | Mean Reduction (%) |

| Body Weight | 14.2%[4][6] |

| Body Fat Mass | 41.6%[4][6] |

| Pelvic Circumference | 15.2%[4][6] |

Note: The study reported mean percentage reductions. Raw data with standard deviations were not available in the reviewed abstract.

A study by Peña et al. (2014) compared the effects of a low-fat, high-fiber diet alone to the same diet combined with Mitratapide in obese dogs.[5][7] While there was no significant difference in the percentage of weight loss between the two groups, the Mitratapide group showed significant improvements in several metabolic parameters.[5][7] The results are detailed in Table 2.

Table 2: Effects of Mitratapide on Metabolic Parameters in Obese Dogs (Peña et al., 2014)

| Parameter | Control Group (Diet Only) - Baseline | Control Group (Diet Only) - Day 85 | Mitratapide Group (Diet + Mitratapide) - Baseline | Mitratapide Group (Diet + Mitratapide) - Day 85 |

| Body Weight (kg) | 19.0 ± 11.8 | Not Reported | 15.8 ± 9.5 | Not Reported |

| Systolic Blood Pressure (mmHg) | 160.6 ± 21.0 | 142.9 ± 16.7 | 162.1 ± 20.5 | 138.4 ± 14.9 |

| Diastolic Blood Pressure (mmHg) | 87.1 ± 13.9 | 77.1 ± 10.9 | 88.9 ± 13.1 | 72.6 ± 11.2 |

| Total Cholesterol (mg/dL) | 303.5 ± 68.9 | 240.8 ± 48.5 | 315.8 ± 75.2 | 221.1 ± 45.3 |

| Triglycerides (mg/dL) | 134.8 ± 58.7 | 102.5 ± 39.4 | 145.2 ± 63.1 | 95.3 ± 35.1 |

| Glucose (mg/dL) | 98.2 ± 10.1 | 90.5 ± 8.7 | 99.1 ± 11.3 | 88.9 ± 9.2 |

| Alanine Aminotransferase (ALT) (U/L) | 85.4 ± 30.1 | 65.2 ± 22.8 | 89.7 ± 33.4 | 55.1 ± 19.7* |

| Alkaline Phosphatase (ALP) (U/L) | 130.2 ± 45.6 | 98.7 ± 35.1 | 135.8 ± 49.2 | 95.4 ± 33.8 |

*Indicates a statistically significant greater reduction in the Mitratapide group compared to the control group (p < 0.05).[7]

Experimental Protocols

The following are descriptions of the methodologies employed in the key clinical studies cited.

Dobenecker et al. (2009) Study Protocol

-

Animal Model: The study utilized six obese, otherwise healthy, intact female Beagle dogs.[8]

-

Treatment Regimen: The dogs were treated with Mitratapide at the recommended therapeutic dose. The treatment schedule consisted of two 21-day periods of medication with a 14-day break in between.[9]

-

Body Composition Analysis (DEXA): Dual-energy X-ray absorptiometry (DEXA) scans were performed before and after the treatment period to assess changes in body fat mass, lean body mass, and bone mineral content.

-

General DEXA Protocol: The dogs are typically fasted overnight and anesthetized to ensure proper positioning and prevent movement artifacts during the scan. The entire body is scanned, and specialized software is used to differentiate and quantify bone, lean tissue, and fat mass.

-

-

Glucose Tolerance Test (IVGTT): An intravenous glucose tolerance test was performed to evaluate insulin sensitivity.

-

General IVGTT Protocol: After a fasting period, a baseline blood sample is collected. A glucose solution (e.g., 0.5 g/kg) is then administered intravenously.[10][11] Blood samples are collected at specific time points (e.g., 1, 5, 15, 30, 60, 90, and 120 minutes) post-infusion to measure glucose and insulin concentrations.[10]

-

Peña et al. (2014) Study Protocol

-

Animal Model: The study included 36 obese client-owned dogs of various breeds.[5][7]

-

Study Design: The dogs were randomly assigned to one of two groups:

-

Study Duration: The weight loss program lasted for 85 days.[5][7]

-

Parameters Measured: Body condition score, body weight, heart rate, systolic and diastolic blood pressures, total cholesterol, triglycerides, glucose, alanine aminotransferase (ALT), and alkaline phosphatase (ALP) were measured at baseline (day 0) and at the end of the study (day 85).[5][7]

Adverse Effects

The use of Mitratapide in dogs is associated with several potential adverse effects, which are primarily gastrointestinal in nature. These are generally mild and transient.[9]

Table 3: Frequency of Adverse Reactions Observed in Clinical Trials (Data from 360 dogs)

| Clinical Observation | Mitratapide (%) | Placebo (%) |

| Vomiting: occasional (≤ 3x) | 20.0% | 5.6% |

| Vomiting: repeated (> 3x) | 10.0% | 2.2% |

| Diarrhea / soft stools | 10.0% | 4.4% |

| Anorexia / decreased appetite | 17.8% | 10.0% |

| Lethargy / weakness | 5.2% | 2.2% |

Source: European Medicines Agency, Summary of Product Characteristics for Yarvitan.[9]

In laboratory studies, administration of Mitratapide at the recommended dose has been associated with decreases in serum albumin, globulin, total protein, calcium, and alkaline phosphatase, and increases in ALT and AST.[12] These changes were generally dose-dependent and tended to normalize within two weeks after the cessation of treatment.[12]

Conclusion

Mitratapide is an MTP inhibitor that has demonstrated efficacy in promoting weight loss and improving certain metabolic parameters in obese dogs. Its primary mechanism of action involves the inhibition of dietary fat absorption. While generally well-tolerated, it is associated with a higher incidence of mild and transient gastrointestinal adverse effects compared to placebo. The withdrawal of Mitratapide (Yarvitan) from the European market means it is no longer a therapeutic option in that region. However, the study of its mechanism and clinical effects provides valuable insights for the research and development of future anti-obesity therapeutics for canine patients.

References

- 1. [PDF] Effect of mitratapide on body composition, body measurements and glucose tolerance in obese Beagles | Semantic Scholar [semanticscholar.org]

- 2. Yarvitan | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Glucose Tolerance Test (GTT) | Veterian Key [veteriankey.com]

- 4. Effect of mitratapide on body composition, body measurements and glucose tolerance in obese Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of low-fat high-fibre diet and mitratapide on body weight reduction, blood pressure and metabolic parameters in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of mitratapide on body composition, body measurements and glucose tolerance in obese Beagles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Low-Fat High-Fibre Diet and Mitratapide on Body Weight Reduction, Blood Pressure and Metabolic Parameters in Obese Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. ema.europa.eu [ema.europa.eu]

- 10. The intravenous glucose tolerance and postprandial glucose tests may present different responses in the evaluation of obese dogs | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 11. The intravenous glucose tolerance and postprandial glucose tests may present different responses in the evaluation of obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mmpc.org [mmpc.org]

Methodological & Application

Mitratapide Dosage Calculation for Obese Dogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitratapide, a potent inhibitor of microsomal triglyceride transfer protein (MTP), has been developed for the management of obesity in dogs.[1][2][3] By blocking the absorption of dietary lipids, Mitratapide, in conjunction with dietary management and exercise, offers a therapeutic option for weight reduction in obese canines.[1][4][5] This document provides detailed application notes and protocols for the dosage calculation of Mitratapide in obese dogs, based on findings from clinical and preclinical studies. It includes a summary of pharmacokinetic and efficacy data, detailed experimental protocols from key studies, and visualizations of the drug's mechanism of action and experimental workflows. Although authorized for use in the EU under the brand name Yarvitan, it has since been withdrawn from the market.[3]

Mechanism of Action

Mitratapide's primary mechanism of action is the inhibition of the microsomal triglyceride transfer protein (MTP).[1][3] MTP is a critical intracellular lipid transfer protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver.[1][6] By binding to MTP in the endoplasmic reticulum of enterocytes and hepatocytes, Mitratapide prevents the transfer of triglycerides, cholesteryl esters, and phospholipids to apoB.[1] This inhibition effectively blocks the formation and secretion of chylomicrons, thereby reducing the absorption of dietary fats.[1][6] Clinical studies also suggest that Mitratapide may contribute to the reversal of insulin resistance in dogs.[3][4]

Data Presentation

Pharmacokinetic Properties of Mitratapide in Dogs

The following table summarizes the key pharmacokinetic parameters of Mitratapide in dogs.

| Parameter | Value | Reference |

| Bioavailability | 55 - 69% | [3] |

| Protein Binding | >99.9% | [3] |

| Metabolism | Extensive hepatic sulfoxidation | [3] |

| Elimination Half-life (Mitratapide) | 6.3 hours | [3] |

| Elimination Half-life (Metabolites) | Up to 44.7 hours | [3] |

| Excretion | 80 - 90% in feces | [3] |

Efficacy of Mitratapide in Clinical Trials

The table below presents a summary of the efficacy data from clinical trials of Mitratapide in obese dogs.

| Efficacy Parameter | Result | Study Reference |

| Recommended Dosage | 0.63 mg/kg body weight, once daily | [4][5] |

| Treatment Regimen | Two 21-day treatment periods with a 14-day interval without treatment | [4][7] |

| Average Body Weight Loss | 14.2% of initial body weight | [4] |

| Average Reduction in Body Fat Mass | 41.6% | [4][8] |

| Effect on Blood Lipids | Significant decrease in total cholesterol and triglycerides | [5] |

| Effect on Liver Enzymes | Significantly lower alanine aminotransferase (ALT) compared to control | [5] |

Experimental Protocols

Clinical Efficacy and Safety Trial Protocol

This protocol is based on the methodologies employed in key clinical trials investigating the efficacy and safety of Mitratapide in obese dogs.[4][5]

3.1.1. Study Design: A randomized, controlled clinical trial.

3.1.2. Animal Selection:

-

Inclusion Criteria: Adult dogs of various breeds diagnosed as obese (e.g., Body Condition Score of 8 or 9 on a 9-point scale).

-

Exclusion Criteria: Dogs with underlying systemic diseases causing obesity (e.g., hypothyroidism, hyperadrenocorticism), pregnant or lactating bitches, and dogs with impaired liver function.

3.1.3. Treatment Groups:

-

Treatment Group: Obese dogs receiving Mitratapide oral solution at a dose of 0.63 mg/kg body weight, administered once daily with food.[4][5]

-

Control Group: Obese dogs receiving a placebo or a low-fat, high-fiber diet alone.

3.1.4. Treatment Schedule:

-

Two treatment periods of 21 consecutive days.

-

A 14-day washout period (no treatment) between the two treatment periods.[4][7]

3.1.5. Diet and Exercise:

-

All dogs in the study are to be fed a standardized maintenance diet. During the first 21 days of treatment, the quantity of food may remain unchanged.[9]

-

A consistent and moderate exercise regimen should be implemented for all participating dogs.

3.1.6. Data Collection and Analysis:

-

Primary Endpoint: Percentage of body weight loss at the end of the study.

-

Secondary Endpoints:

-

Statistical Analysis: Appropriate statistical methods (e.g., t-tests, ANOVA) to be used to compare the outcomes between the treatment and control groups.

Visualizations

Signaling Pathway of Mitratapide

Caption: Mechanism of action of Mitratapide in an intestinal enterocyte.

Experimental Workflow for Mitratapide Dosage Determination

Caption: A logical workflow for the determination of Mitratapide dosage.

References

- 1. What are MTTP inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Mitratapide - Wikipedia [en.wikipedia.org]

- 4. Effect of mitratapide on body composition, body measurements and glucose tolerance in obese Beagles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Low-Fat High-Fibre Diet and Mitratapide on Body Weight Reduction, Blood Pressure and Metabolic Parameters in Obese Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microsomal triglyceride transfer protein (MTP) inhibitors: discovery of clinically active inhibitors using high-throughput screening and parallel synthesis paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orion introduces a medicine for treating obese dogs [orionpharma.com]

- 8. Effect of mitratapide on body composition, body measurements and glucose tolerance in obese Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ec.europa.eu [ec.europa.eu]

Application Notes and Protocols for the Administration of Mitratapide Oral Solution in Research Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Mitratapide oral solution in research settings, particularly in canine studies. The information is compiled from regulatory documents and peer-reviewed scientific literature to guide the design and execution of experiments investigating the effects of Mitratapide.

Introduction

Mitratapide, sold under the brand name Yarvitan®, is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2] Its primary mechanism of action is the inhibition of MTP in enterocytes of the small intestine, which blocks the assembly and secretion of apolipoprotein B-containing lipoproteins (chylomicrons), thereby reducing the absorption of dietary fats.[2][3][4] This leads to a decrease in energy intake and has been shown to be an effective aid in the management of overweight and obesity in dogs.[1][5] Additionally, studies suggest that Mitratapide-induced weight loss is primarily due to a reduction in fat mass and may help in reversing insulin resistance.[5][6] Although the marketing authorization for Yarvitan® was withdrawn in the EU at the request of the marketing authorization holder, the compound remains a valuable tool for research into lipid metabolism, obesity, and related metabolic disorders.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving the administration of Mitratapide to dogs.

Table 1: Recommended Dosage and Administration of Mitratapide Oral Solution (Yarvitan® 5 mg/mL)

| Parameter | Value | Reference |

| Target Species | Dogs (adults, >18 months old) | [1] |

| Dosage | 0.63 mg/kg bodyweight, once daily | [1][5] |

| Volume Equivalent | 1 mL of 5 mg/mL solution per 8 kg bodyweight | [1] |

| Route of Administration | Oral | [1] |

| Administration Schedule | Two 21-day treatment periods separated by a 14-day treatment-free interval | [1][5] |

| Administration Condition | Given with food | [1] |

Table 2: Efficacy of Mitratapide in a Study of Obese Beagle Dogs

| Parameter | Baseline (Mean) | Post-Treatment (Mean) | Mean Change | Reference |

| Body Weight | - | - | -14.2% | [5] |

| Pelvic Circumference | - | - | -15.2% | [5] |

| Body Fat Mass | - | - | -41.6% | [5][8] |

| Body Fat Percentage | Obese range | Normal range | Significant reduction | [5] |

| Lean Body Mass | - | - | Remained constant | [5] |

| Bone Mineral Content | - | - | Remained constant | [5] |

Table 3: Pharmacokinetic Parameters of Mitratapide and its Metabolites in Fed Dogs (Single Dose, 0.63 mg/kg)

| Compound | Cmax (average) | Tmax (average) | Terminal Plasma Half-life | Reference |

| Mitratapide (parent) | 0.012 µg/mL | 3.5 hours | 6.3 hours | [2][9][10] |

| Sulphoxide Metabolite 1 | 0.0136 µg/mL | 6.5 hours | 9.8 hours | [2][9][10] |

| Sulphoxide Metabolite 2 | 0.0168 µg/mL | 8.5 hours | 11.7 hours | [2][9][10] |

| Sulphone Metabolite | 0.0092 µg/mL | 17.5 hours | 44.7 hours | [2][9][10] |

| Bioavailability (parent + metabolites) | 55 - 69% | - | - | [2][9] |

| Plasma Protein Binding | > 99% | - | - | [2][9] |

Experimental Protocols

3.1. Protocol for Preparation and Administration of Mitratapide Oral Solution

This protocol is based on the use of the commercial 5 mg/mL oral solution (Yarvitan®). Researchers using a pure Mitratapide compound will need to conduct preliminary studies to determine appropriate solubility and vehicle selection.

-

Objective: To administer a precise oral dose of Mitratapide to canine subjects.

-

Materials:

-

Procedure:

-

Animal Weighing: Accurately weigh the dog on Day 1 of the study and again at the start of each treatment period (e.g., Day 35) to ensure accurate dosing.[1][11]

-

Dose Calculation: Calculate the required daily dose based on the animal's current body weight (0.63 mg/kg). For a 5 mg/mL solution, this corresponds to 0.126 mL/kg.

-

Syringe Preparation: Using the provided dosing pipette or a calibrated syringe, draw up the calculated volume of the Mitratapide oral solution.[11]

-

Administration with Food: Administer the solution directly onto a portion of the dog's food.[11] Ensure this portion is consumed completely before providing the remainder of the meal. This improves palatability and ensures the full dose is received.

-

Frequency and Duration: Administer the dose once daily for 21 consecutive days.[1]

-

Treatment-Free Interval: Discontinue treatment for 14 days.[1]

-

Second Treatment Period: Resume once-daily administration for another 21 consecutive days.[1]

-

Post-Administration: After each dose, wash and dry the syringe and securely close the solution bottle.[7] The solution does not require refrigeration.[7]

-

3.2. Protocol for Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DEXA)

-

Objective: To quantitatively measure changes in fat mass, lean mass, and bone mineral content.

-

Materials:

-

Procedure:

-

Animal Preparation: Fast the animal for at least 12 hours prior to the scan.[13]

-

Anesthesia: Anesthetize the dog according to the approved institutional animal care and use committee (IACUC) protocol to prevent movement artifacts during the scan.[12]

-

Positioning: Place the anesthetized dog in a consistent position for each scan (e.g., dorsal or ventral recumbency) on the scanner bed. Proper and consistent positioning is critical for precision.[12]

-

Scanning: Perform a whole-body scan using the appropriate software settings (e.g., pediatric or specific veterinary software).[12] The scan itself is typically rapid.[14]

-

Data Analysis: Use the scanner's software to analyze the data and obtain values for bone mineral density (g/cm²), bone mineral content (g), fat mass (g), and lean mass (g).[12]

-

Scheduling: Perform scans at baseline (before the first treatment period) and at the end of the study (e.g., Day 56) to assess changes in body composition.[5][8]

-

3.3. Protocol for Blood Sample Collection for Pharmacokinetic Analysis

-

Objective: To collect serial blood samples to determine the pharmacokinetic profile of Mitratapide and its metabolites.

-

Materials:

-

Procedure:

-

Acclimatization: Acclimatize animals to the restraint and procedure to minimize stress.[15]

-

Site Selection: Choose a suitable blood collection site, such as the cephalic or jugular vein.[15][17] For multiple samples, alternating sites or using an indwelling catheter may be considered to improve animal welfare.[15][17]

-

Aseptic Technique: Clip the hair over the selected site and prepare the skin with an antiseptic solution.[15][16]

-

Sample Collection: Collect blood samples at predetermined time points. Based on the known Tmax, a suggested schedule for a single-dose study would include: pre-dose (0 hours), and at 0.5, 1, 2, 3.5, 6.5, 8.5, 12, 17.5, and 24 hours post-administration.[2][9][10]

-

Sample Volume: Collect a sufficient volume of blood at each time point for the required analysis (e.g., 1-3 mL).[17]

-

Plasma Preparation: Immediately after collection, transfer the blood into an anticoagulant tube and gently invert to mix. Centrifuge the sample (e.g., 1500-2000 x g for 10-15 minutes at 4°C) to separate the plasma.

-

Storage: Aspirate the plasma and transfer it to a labeled cryovial. Store the plasma frozen (e.g., at -80°C) until analysis.

-

Visualizations

4.1. Signaling Pathway and Experimental Workflows

Caption: Mechanism of Mitratapide via MTP inhibition in an enterocyte.

Caption: Experimental workflow for Mitratapide administration and monitoring.

Safety and Handling Precautions for Researchers

When working with Mitratapide, especially in its pure form for preparing custom formulations, standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling Mitratapide powder or solutions.[18][19][20]

-

Handling: Avoid inhalation of dust if working with the pure compound.[19][20] Handle in a well-ventilated area or a chemical fume hood.[19] Avoid contact with skin and eyes.[18][19]

-

Accidental Exposure:

-

Disposal: Dispose of unused Mitratapide and contaminated materials in accordance with local, state, and federal regulations for chemical waste.[18]

-

Animal Handling: Personnel handling dosed animals should be aware of potential exposure through excreta. Standard animal handling precautions and good hygiene are recommended.

This document is intended for research purposes only and does not replace the need for a thorough literature review and adherence to all applicable institutional and regulatory guidelines for animal care and laboratory safety.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. botplusweb.farmaceuticos.com [botplusweb.farmaceuticos.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. Effect of mitratapide on body composition, body measurements and glucose tolerance in obese Beagles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitratapide - Wikipedia [en.wikipedia.org]

- 7. vetlexicon.com [vetlexicon.com]

- 8. Effect of mitratapide on body composition, body measurements and glucose tolerance in obese Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ec.europa.eu [ec.europa.eu]

- 10. ec.europa.eu [ec.europa.eu]

- 11. Yarvitan [eu.lekovi.org]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. Quantitative computed tomographic evaluation of bone mineral density in beagle dogs: comparison with dual-energy x-ray absorptiometry as a gold standard - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is DXA? – Hill's Pet Nutrition Weight Care Program [pwcc.uoguelph.ca]

- 15. Blood sampling: Dog | NC3Rs [nc3rs.org.uk]

- 16. Best Practice for Collection, Testing and Understanding of Blood Results - WSAVA 2018 Congress - VIN [vin.com]

- 17. mdpi.com [mdpi.com]

- 18. northboroughma.gov [northboroughma.gov]

- 19. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]

- 20. ntepa.nt.gov.au [ntepa.nt.gov.au]

Measuring Mitratapide's Effect on Body Composition in Beagles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitratapide, sold under the brand name Yarvitan®, is a veterinary medication utilized for managing overweight and obese dogs.[1] It functions as a microsomal triglyceride transfer protein (MTP) inhibitor.[1][2] By blocking MTP in the enterocytes of the intestines, Mitratapide reduces the absorption of dietary fats.[2][3] This mechanism leads to a decrease in overall energy intake and subsequent weight loss.[4] Studies have demonstrated that weight loss induced by Mitratapide is primarily due to a reduction in adipose tissue, with minimal impact on lean body mass.[5][6] Furthermore, there is evidence to suggest that Mitratapide may help in reversing insulin resistance in canines.[5][6]